Molecular Weight Differentiation: Azido-PEG3-SS-NHS (436.51 Da) Offers 37.4% Lower Mass than DBCO-PEG3-SS-NHS Ester
Azido-PEG3-SS-NHS (MW 436.51 Da) has a molecular weight 37.4% lower than the structurally analogous DBCO-PEG3-SS-NHS ester (MW 697.82 Da) [1]. This mass reduction is attributable to the azide functional group (N3, ~42 Da) replacing the dibenzocyclooctyne (DBCO) moiety. For ADC construction, lower linker mass reduces the overall conjugate molecular weight, which influences pharmacokinetic parameters including clearance rate and tumor penetration, while maintaining equivalent reactive functionality for two-step bioconjugation strategies .
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 436.51 Da |
| Comparator Or Baseline | DBCO-PEG3-SS-NHS ester: 697.82 Da |
| Quantified Difference | Δ -261.31 Da (-37.4% relative to comparator) |
| Conditions | Structural comparison based on vendor-verified molecular formulas: C15H24N4O7S2 (target) vs C34H39N3O9S2 (comparator) |
Why This Matters
Procurement decisions for ADC linker selection should account for linker molecular weight as a determinant of final conjugate size, with lower-mass linkers minimizing potential impacts on antibody pharmacokinetics while preserving bifunctional reactivity.
- [1] MedChemExpress. DBCO-PEG3-SS-NHS ester. Product Technical Datasheet. View Source
